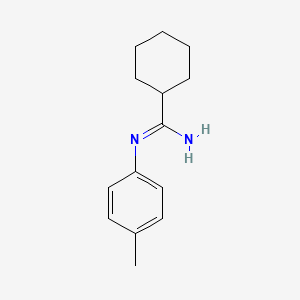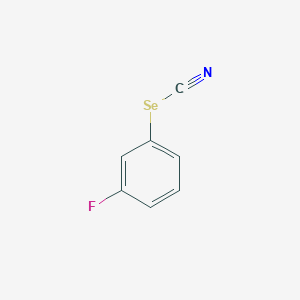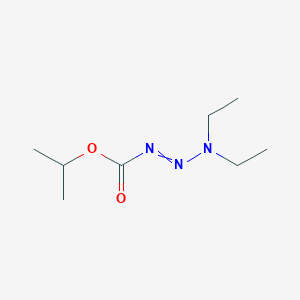
2,5-Diethoxy-2-methyl-1,2-oxasilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethoxy-2-methyl-1,2-oxasilolane is an organic compound with the molecular formula C8H18O3Si. It is a member of the oxasilolane family, which are cyclic compounds containing silicon, oxygen, and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-2-methyl-1,2-oxasilolane typically involves the reaction of diethyl ether with a silicon-containing precursor under controlled conditions. One common method is the reaction of diethyl ether with methyltrichlorosilane in the presence of a base such as triethylamine. The reaction is carried out at room temperature and yields the desired oxasilolane compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Diethoxy-2-methyl-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the oxasilolane to silanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted oxasilolanes depending on the nucleophile used
Scientific Research Applications
2,5-Diethoxy-2-methyl-1,2-oxasilolane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential in developing new pharmaceuticals.
Industry: Used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,5-Diethoxy-2-methyl-1,2-oxasilolane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions. The presence of silicon in the structure allows for unique interactions with biological molecules, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethoxypropane: An organic compound used as a water scavenger in water-sensitive reactions.
2-Ethyl-2-oxazoline: Used in the synthesis of polymers and as a reagent in organic synthesis.
Uniqueness
2,5-Diethoxy-2-methyl-1,2-oxasilolane is unique due to its cyclic structure containing silicon, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
88276-89-5 |
|---|---|
Molecular Formula |
C8H18O3Si |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
2,5-diethoxy-2-methyloxasilolane |
InChI |
InChI=1S/C8H18O3Si/c1-4-9-8-6-7-12(3,11-8)10-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
WXVNRTCVVUJHKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC[Si](O1)(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{2-[(Diazonioacetyl)oxy]ethyl}(trimethyl)ammonium diiodide](/img/structure/B14386421.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate](/img/structure/B14386436.png)

![2-Methyl-N-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]propanamide](/img/structure/B14386452.png)
![1-{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}pentane](/img/structure/B14386461.png)
![Diethyl [1-(furan-2-yl)-5-methyl-3-oxohex-4-en-1-yl]phosphonate](/img/structure/B14386469.png)

![2-(2-Chlorophenyl)-N-[1-(4-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B14386480.png)

![2,4-dimethyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14386486.png)

